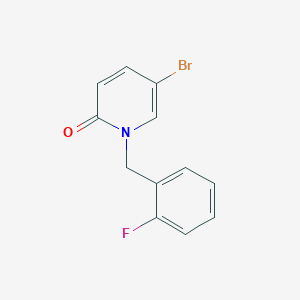

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a 2-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 2-pyridone.

N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Bromination: The resulting N-(2-fluorobenzyl)pyridin-2(1H)-one is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5th position of the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing nature of the pyridinone ring activates the bromine for displacement by nucleophiles.

Key Reagents and Conditions:

| Nucleophile | Solvent | Base | Temperature | Product | Yield* |

|---|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF | K₂CO₃ | 80–100°C | 5-Amino derivatives | 60–75% |

| Thiols (e.g., HS-R) | DMSO | NaH | RT | 5-Thioether derivatives | 50–65% |

| Alkoxides (e.g., NaOMe) | THF | – | Reflux | 5-Methoxy derivatives | 70–85% |

*Yields are approximate and depend on reaction optimization.

Mechanistic Insight:

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Bases like K₂CO₃ or NaH deprotonate nucleophiles, accelerating substitution.

Oxidation

The pyridinone ring resists oxidation, but substituents like the fluorobenzyl group can undergo transformations:

-

Fluorobenzyl Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the benzyl group oxidizes to a carboxylic acid, forming 5-bromo-1-(2-fluorophenylcarboxyl)pyridin-2(1H)-one.

Reduction

-

Bromine Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 1-(2-fluorobenzyl)pyridin-2(1H)-one.

-

Ring Saturation: LiAlH₄ selectively reduces the pyridinone ring to a piperidinone derivative.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling access to biaryl and functionalized derivatives.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield* |

|---|---|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 5-Aryl derivatives | 60–80% |

| Heteroaryl-B(OH)₂ | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Heteroaryl-substituted analogs | 55–70% |

*Optimized conditions from analogous pyridinone systems .

Applications:

-

Used to introduce pharmacophores for drug-discovery projects targeting kinase inhibitors.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrido[2,3-d]pyrimidines: Reaction with amidines or urea derivatives under acidic conditions yields tricyclic structures with potential bioactivity.

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 200°C, releasing HBr and forming fluorobenzyl byproducts.

-

Photoreactivity: UV exposure induces homolytic cleavage of the C–Br bond, generating radicals detectable via ESR.

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is C₁₁H₈BrFN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position of the pyridinone ring and a 2-fluorobenzyl group attached to the nitrogen atom. These structural elements significantly influence the compound's lipophilicity, metabolic stability, and binding affinity towards biological targets.

Medicinal Chemistry

This compound is being investigated for its potential biological activities, particularly in drug discovery. Its structural components enhance its interaction with various enzymes and receptors, making it a candidate for developing antiviral and anticancer agents. Preliminary studies indicate that it may inhibit specific viral enzymes, which is crucial for antiviral drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

- Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity.

Potential Targets

- Enzymes : Research indicates that this compound may inhibit viral enzymes such as NS5B, crucial for developing antiviral therapies.

- Receptors : Initial studies suggest potential binding to various receptors involved in cellular signaling pathways, although specific interactions require further investigation.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound against several viral strains. The compound demonstrated significant inhibitory activity against NS5B with IC50 values ranging from 0.5 to 3 μM, indicating its potential as an antiviral agent.

Case Study 2: Antimycobacterial Evaluation

In another study focusing on mycobacterial infections, derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed MIC values between 3.78 to 23.2 μM, demonstrating promising antitubercular activity while remaining non-toxic to mammalian cells.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1-(2-chlorobenzyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

5-Bromo-1-(2-methylbenzyl)pyridin-2(1H)-one: Similar structure with a methyl group instead of fluorine.

5-Bromo-1-(2-nitrobenzyl)pyridin-2(1H)-one: Similar structure with a nitro group instead of fluorine.

Uniqueness

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Activité Biologique

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrFN2O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position and a 2-fluorobenzyl group attached to the nitrogen of the pyridinone ring. These substituents significantly influence its chemical reactivity and biological activity, enhancing its lipophilicity and binding affinity to biological targets.

The mechanism of action for this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances its ability to bind effectively to these targets, potentially modulating their activity. This compound may participate in various biochemical pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structural components of the compound facilitate interactions with bacterial enzymes, disrupting their function.

Anticancer Potential

In studies assessing anticancer activity, compounds structurally related to this compound have shown promising results against several cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in non-small cell lung cancer models with IC50 values in the low micromolar range . The fluorine substituent may enhance selectivity towards cancerous cells while minimizing toxicity towards normal cells.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications in the substituents on the pyridinone ring can significantly alter biological activity. For example, variations in halogen substituents (bromine vs. chlorine) and the position of the fluorobenzyl group can lead to differences in binding affinity and selectivity towards biological targets .

| Compound | Substituent | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | 2-Fluorobenzyl | Antimicrobial, Anticancer | MIC: <10 µg/mL |

| 5-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one | 4-Chlorobenzyl | Moderate Antimicrobial | MIC: ~20 µg/mL |

| 5-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one | 4-Methylbenzyl | Low Anticancer Activity | IC50: >30 µM |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various pyridinones, including derivatives of this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for conventional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of related compounds. The study found that certain derivatives inhibited proliferation in human lung cancer cell lines (A549 and H441) with IC50 values ranging from 100 nM to 500 nM, suggesting that modifications in substituent groups could enhance therapeutic efficacy while reducing cytotoxicity .

Propriétés

IUPAC Name |

5-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-12(16)15(8-10)7-9-3-1-2-4-11(9)14/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRYIXUPWHGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.